
2-(2-formyl-4-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-formyl-4-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-formyl-4-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-formyl-4-methoxyphenol with an appropriate acylating agent to form an intermediate compound.
Introduction of the Furan Ring: The intermediate is then reacted with furan-2-ylmethylamine under suitable conditions to introduce the furan ring.
Final Acetamide Formation: The final step involves the formation of the acetamide group through a reaction with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2-formyl-4-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Formation of 2-(2-carboxy-4-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide.
Reduction: Formation of 2-(2-hydroxymethyl-4-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-formyl-4-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(2-formyl-4-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The formyl group and furan ring can participate in various biochemical pathways, leading to the modulation of cellular processes. For example, it may inhibit enzyme activity or interfere with DNA replication, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
2-(2-formyl-4-methoxyphenoxy)-N-(phenylmethyl)acetamide: Similar structure but with a phenyl group instead of a furan ring.
2-(2-formyl-4-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with a pyridine ring instead of a furan ring.
2-(2-formyl-4-methoxyphenoxy)-N-(thiazol-2-ylmethyl)acetamide: Similar structure but with a thiazole ring instead of a furan ring.
Uniqueness
2-(2-formyl-4-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H15NO5 |
|---|---|
分子量 |
289.28 g/mol |
IUPAC名 |
2-(2-formyl-4-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C15H15NO5/c1-19-12-4-5-14(11(7-12)9-17)21-10-15(18)16-8-13-3-2-6-20-13/h2-7,9H,8,10H2,1H3,(H,16,18) |
InChIキー |
GHQQKQJUPAOTDH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OCC(=O)NCC2=CC=CO2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


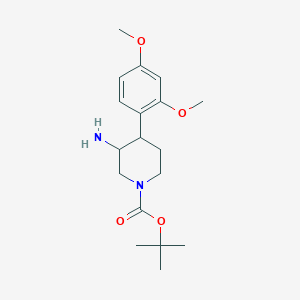
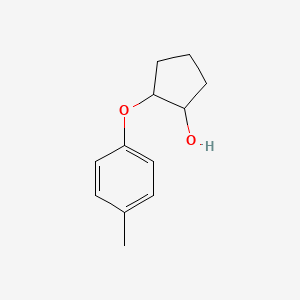
![2,6-Diisopropylphenyl{[4-(3-Methoxyphenyl)-1-pyrimidin-2-ylpiperidin-4-yl]carbonyl}sulfamate](/img/structure/B13171393.png)
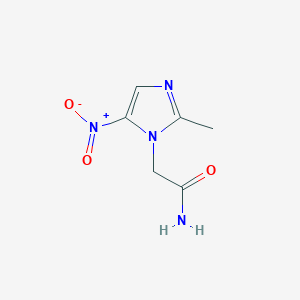
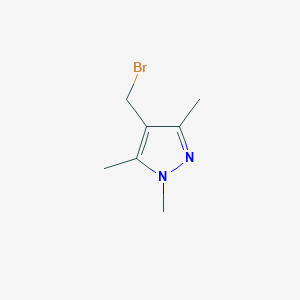
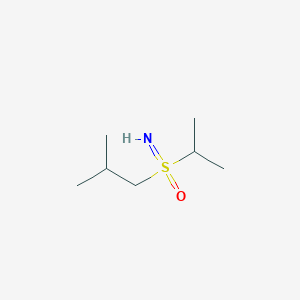
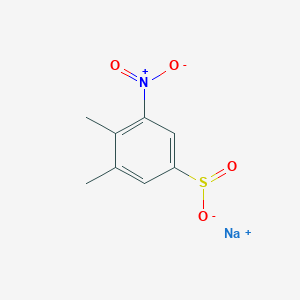
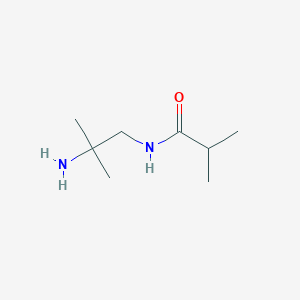
![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13171429.png)
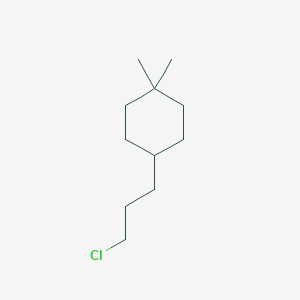
![4-[4-(Bromomethyl)phenyl]morpholine](/img/structure/B13171433.png)

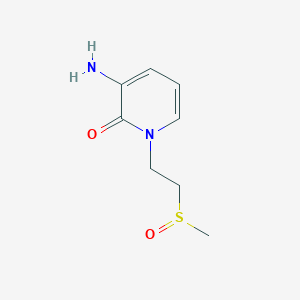
![([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane](/img/structure/B13171445.png)
